molecular formula C7H8BrF3O4 B13730412 alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate

alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate

Cat. No.: B13730412
M. Wt: 293.03 g/mol
InChI Key: NUVITJHQVSQVQX-UHFFFAOYSA-N
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Description

Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate is a specialized chemical compound known for its unique structure and reactivity This compound is a derivative of delta-valerolactone, a lactone that is commonly used in various chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate typically involves the bromination and trifluoroacetylation of delta-valerolactone. The reaction conditions often require the use of bromine and trifluoroacetic anhydride as reagents. The process is carried out under controlled temperatures to ensure the selective addition of the bromo and trifluoroacetyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoroacetylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate involves its reactivity with various nucleophiles and electrophiles. The bromo and trifluoroacetyl groups enhance its electrophilic character, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Gamma-Valerolactone: A structural isomer with different reactivity and applications.

    Delta-Valerolactone: The parent compound without the bromo and trifluoroacetyl groups.

    Alpha-Bromo-gamma-valerolactone: A similar compound with bromination at a different position.

Uniqueness

Alpha-Bromo-alpha-trifluoroacetyl-delta-valerolactone, hydrate is unique due to the presence of both bromo and trifluoroacetyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial processes.

Properties

Molecular Formula

C7H8BrF3O4

Molecular Weight

293.03 g/mol

IUPAC Name

3-bromo-3-(2,2,2-trifluoroacetyl)oxan-2-one;hydrate

InChI

InChI=1S/C7H6BrF3O3.H2O/c8-6(4(12)7(9,10)11)2-1-3-14-5(6)13;/h1-3H2;1H2

InChI Key

NUVITJHQVSQVQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)OC1)(C(=O)C(F)(F)F)Br.O

Origin of Product

United States

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